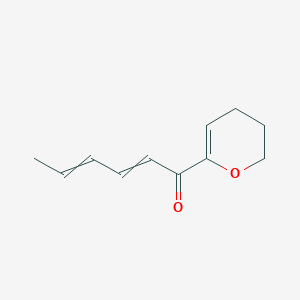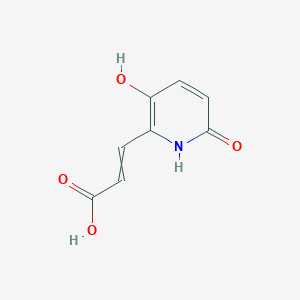
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a hydroxy group and a keto group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-pyridone with acrolein in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 3-(3-oxo-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(3-hydroxy-6-hydroxy-1,6-dihydropyridin-2-yl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an iron chelator, interfering with iron uptake in bacteria and inhibiting their growth. Additionally, it may modulate quorum sensing systems in bacteria, reducing their ability to form biofilms .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxylic acid, 6-hydroxy-:
2-Pyridone-5-carboxylic acid: Another pyridine derivative with similar functional groups.
Uniqueness
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a prop-2-enoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
651328-99-3 |
|---|---|
Formule moléculaire |
C8H7NO4 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
3-(3-hydroxy-6-oxo-1H-pyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO4/c10-6-2-3-7(11)9-5(6)1-4-8(12)13/h1-4,10H,(H,9,11)(H,12,13) |
Clé InChI |
KNNGWUOWTAIOHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


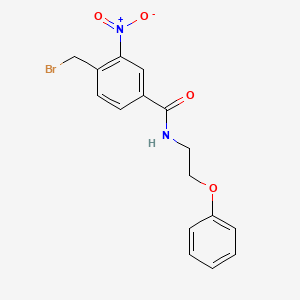
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)

![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)
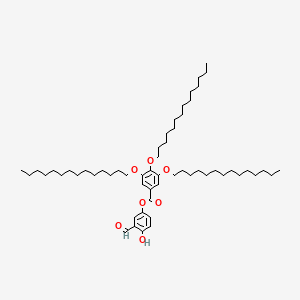

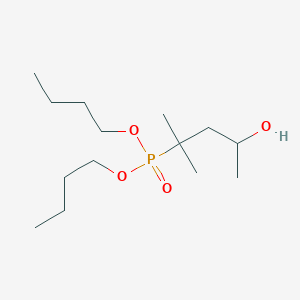
![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
